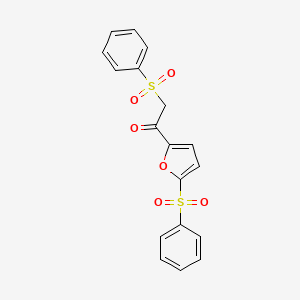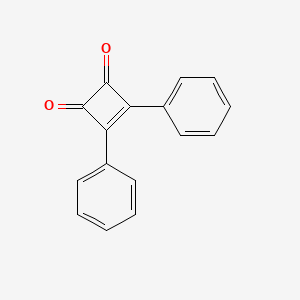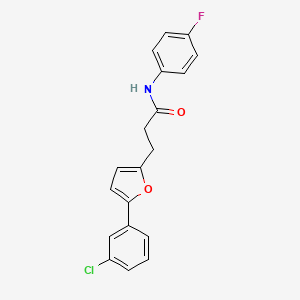
Carbobenzyloxy-L-alanyl-L-valine benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbobenzyloxy-L-alanyl-L-valine benzyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-alanine and L-valine, two essential amino acids, and is often utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-L-alanyl-L-valine benzyl ester typically involves the protection of the amino groups of L-alanine and L-valine using carbobenzyloxy (Cbz) groups. The esterification of the carboxyl groups is achieved using benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Carbobenzyloxy-L-alanyl-L-valine benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The carbobenzyloxy (Cbz) group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: L-alanine, L-valine, and benzyl alcohol.
Deprotection: Free amine derivatives of L-alanine and L-valine.
Coupling Reactions: Longer peptide chains.
科学的研究の応用
Carbobenzyloxy-L-alanyl-L-valine benzyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protected intermediate.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
作用機序
The mechanism of action of carbobenzyloxy-L-alanyl-L-valine benzyl ester involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. The benzyl ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further coupling reactions.
類似化合物との比較
Carbobenzyloxy-L-alanyl-L-valine benzyl ester can be compared with other similar compounds such as:
Carbobenzyloxy-L-phenylalanyl-L-valine benzyl ester: Similar in structure but contains a phenylalanine residue instead of alanine.
Carbobenzyloxy-L-seryl-L-valine benzyl ester: Contains a serine residue, offering different reactivity and properties.
Carbobenzyloxy-L-threonyl-L-valine benzyl ester: Contains a threonine residue, providing different functional groups for reactions.
These compounds share similar protective groups and are used in peptide synthesis, but they differ in the amino acid residues they contain, which can influence their reactivity and applications.
特性
CAS番号 |
66880-97-5 |
|---|---|
分子式 |
C23H28N2O5 |
分子量 |
412.5 g/mol |
IUPAC名 |
benzyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(22(27)29-14-18-10-6-4-7-11-18)25-21(26)17(3)24-23(28)30-15-19-12-8-5-9-13-19/h4-13,16-17,20H,14-15H2,1-3H3,(H,24,28)(H,25,26) |
InChIキー |
RIDOLJVBXCZETQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)








